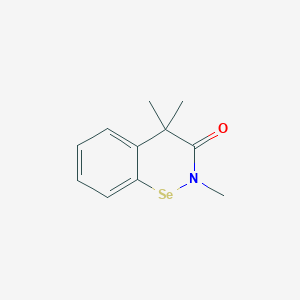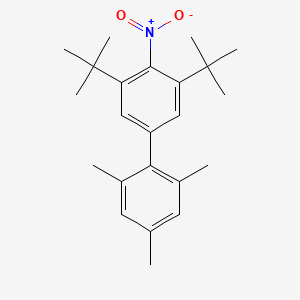![molecular formula C11H11IN2O B12544237 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one CAS No. 821795-02-2](/img/structure/B12544237.png)
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dimethylamino group, an iodine atom, and a methylene bridge attached to an indole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS).
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Formation of the Methylene Bridge: The methylene bridge can be formed through a condensation reaction involving formaldehyde or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or halides.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines, halides, often in the presence of a base.
Condensation: Aldehydes, ketones, acidic or basic catalysts.
Major Products
Oxidation: Oxidized derivatives of the indole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted indole derivatives with different functional groups.
Condensation: Larger molecules formed through the addition of aldehydes or ketones.
Aplicaciones Científicas De Investigación
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. The exact mechanism may vary based on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Dimethylamino)methylidene]furan-2(3H)-thione: Similar structure with a furan ring instead of an indole core.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Contains a dimethylamino group and is used in peptide synthesis.
3-[(Dimethylamino)methylidene]pyridine: Similar structure with a pyridine ring.
Uniqueness
3-[(Dimethylamino)methylidene]-4-iodo-1,3-dihydro-2H-indol-2-one is unique due to the presence of the iodine atom and the indole core, which confer specific chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and applications in various fields of research.
Propiedades
Número CAS |
821795-02-2 |
|---|---|
Fórmula molecular |
C11H11IN2O |
Peso molecular |
314.12 g/mol |
Nombre IUPAC |
3-(dimethylaminomethylidene)-4-iodo-1H-indol-2-one |
InChI |
InChI=1S/C11H11IN2O/c1-14(2)6-7-10-8(12)4-3-5-9(10)13-11(7)15/h3-6H,1-2H3,(H,13,15) |
Clave InChI |
SZRDZFQVQURZIK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=C1C2=C(C=CC=C2I)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
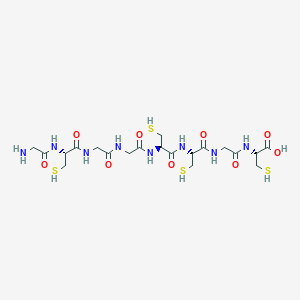
![2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan](/img/structure/B12544162.png)
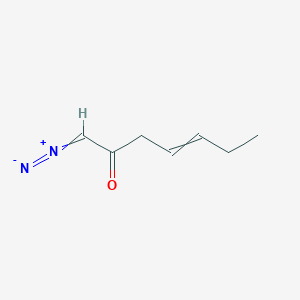
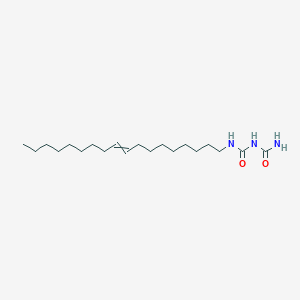
![12-[Bis(2-hydroxyethyl)amino]-12-oxododecyl dodecanoate](/img/structure/B12544187.png)

![Bis{4-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]phenyl}methanone](/img/structure/B12544199.png)
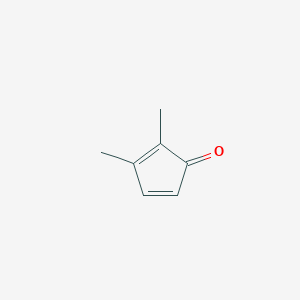
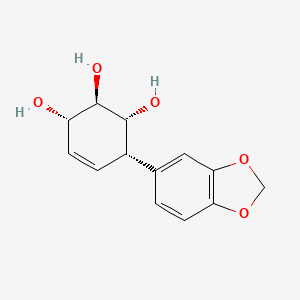
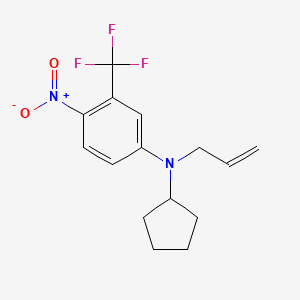
![1H-Pyrazole, 1-[(4-methoxyphenyl)methyl]-, 2-oxide](/img/structure/B12544219.png)
